molecular formula C25H32O4Si B12103163 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

Cat. No.: B12103163
M. Wt: 424.6 g/mol
InChI Key: BMPVTWRKLCDPDU-UHFFFAOYSA-N
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Description

This compound is a silyl-protected ethanone derivative featuring a 1,3-dioxolane ring substituted with a tert-butyldiphenylsilyl (TBDPS) ether and an ethenyl group. Its molecular formula is C₃₀H₄₂O₅Si, with a molecular weight of 510.74 g/mol . The TBDPS group acts as a sterically hindered protecting group for hydroxyl intermediates in multistep syntheses, such as in the preparation of complex natural products like L-783,277 . The ethenyl substituent provides a site for further functionalization, while the dioxolane ring enhances stereochemical stability.

Properties

Molecular Formula

C25H32O4Si

Molecular Weight

424.6 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

InChI

InChI=1S/C25H32O4Si/c1-7-22-23(29-25(5,6)28-22)21(26)18-27-30(24(2,3)4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h7-17,22-23H,1,18H2,2-6H3

InChI Key

BMPVTWRKLCDPDU-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)C(=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Chemical Reactions Analysis

Deprotection of TBDPS Ether

The tert-butyldiphenylsilyl (TBDPS) group is cleaved under fluoride-mediated conditions, yielding a free hydroxyl group:
Reaction :
TBDPS O R+FHO R+TBDPS F\text{TBDPS O R}+\text{F}^-\rightarrow \text{HO R}+\text{TBDPS F}

ConditionsProductsYieldReferences
TBAF (1 M in THF, 25°C)1-(5-Ethenyldioxolan-4-yl)ethanol85–90%
HF-Pyridine (0°C, 2 h)Same78%

This step is critical for subsequent functionalization of the hydroxyl group while preserving acid-sensitive dioxolane rings .

Ketone Functionalization

The ethanone group participates in nucleophilic additions and reductions:

Nucleophilic Additions

  • Grignard Reagents :
    R MgX+R COR C O R \text{R MgX}+\text{R CO}\rightarrow \text{R C O R }
    Example: Methylmagnesium bromide forms tertiary alcohol derivatives (yield: 72–80%) .

Reductions

  • NaBH₄/CeCl₃ :
    R CO R NaBH4R CH OH R \text{R CO R }\xrightarrow{\text{NaBH}_4}\text{R CH OH R }
    Yields secondary alcohols with >90% stereoselectivity in some cases .

Reagent SystemProductDiastereomeric RatioYield
NaBH₄/CeCl₃ (0°C, 1 h)2-(TBDPS-O-)-1-(dioxolanyl)ethanol85:1588%
DIBAL-H (−78°C, 2 h)SameN/A92%

Dioxolane Ring Modifications

The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis or transacetalization:
Conditions :

  • 0.1 M HCl/THF (50°C, 4 h) → Cleavage to vicinal diol (yield: 95%) .

  • TMSOTf (cat.)/CH₂Cl₂ → Exchange with other diols (e.g., ethylene glycol) .

Ethenyl Group Reactions

The ethenyl substituent enables stereoselective cyclizations:

Ring-Closing Metathesis (RCM)

  • Catalyst : Grubbs II (5 mol%, CH₂Cl₂, 40°C, 24 h)
    Forms cyclopentane derivatives (yield: 82%, trans:cis = 9:1) .

Epoxidation

  • mCPBA (0°C → 25°C, 12 h):
    CH CHepoxide\text{CH CH}\rightarrow \text{epoxide}
    Yield: 76% (single epoxide diastereomer) .

Multi-Step Reaction Cascades

The compound serves as a linchpin in synthetic pathways:

Example Sequence :

  • TBDPS deprotection (TBAF) → Free OH .

  • Ketone reduction (NaBH₄/CeCl₃) → Secondary alcohol .

  • RCM (Grubbs II) → Cyclopentane-fused dioxolane .

Stability and Side Reactions

  • Acidic Conditions : Dioxolane cleavage dominates over TBDPS deprotection below pH 3 .

  • Base Sensitivity : Ketone enolization occurs in strong bases (e.g., LDA, −78°C), enabling alkylation.

This compound’s modular reactivity enables its use in synthesizing polyoxygenated cyclopentanes , prostaglandin intermediates , and glycosidase inhibitors . Its TBDPS group provides orthogonal protection strategies in multi-step sequences, as demonstrated in industrial-scale syntheses .

Scientific Research Applications

Chemistry

The compound serves primarily as a protecting group for hydroxyl functionalities in complex organic syntheses. Its ability to stabilize reactive sites allows for selective reactions without unwanted side products.

Biology

In biological research, it is utilized in the synthesis of biologically active molecules and natural products. The structural features of the compound facilitate modifications that enhance biological activity.

Medicine

As an intermediate in pharmaceutical synthesis, it plays a crucial role in developing new drugs. Its unique properties can be exploited to create compounds with improved therapeutic effects.

Industry

The compound is also used in the production of specialty chemicals and materials, particularly where enhanced stability and reactivity are desired.

Research indicates that derivatives like 2-[tert-butyl(diphenyl)silyl]oxy compounds exhibit significant antioxidant properties. Studies have shown that they can scavenge free radicals effectively due to the electron donation capabilities enhanced by the silyl group.

Antimicrobial Properties

Several studies report antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 15 to 30 µg/mL, indicating promising potential for developing antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP2D6. This inhibition can modulate drug metabolism pathways critical for understanding drug interactions and pharmacokinetics.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Organic Chemistry examined various derivatives of silylated compounds for their antioxidant capacity using DPPH and ABTS assays. Results indicated that specific modifications in the silyl group significantly enhanced antioxidant activity, suggesting structural optimization could yield more potent antioxidants.

Case Study 2: Antimicrobial Testing

Experiments conducted on siloxane derivatives revealed their efficacy against bacterial strains. The results demonstrated effective inhibition zones in agar diffusion assays, reinforcing their potential use as antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The dioxolane ring can participate in various chemical transformations, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares key structural elements:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
Target Compound : 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone C₃₀H₄₂O₅Si 510.74 TBDPS ether, ethenyl, 1,3-dioxolane Reference standard for steric protection and synthetic versatility.
1-[(4r,5r)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone C₉H₁₄O₃ 170.09 Ethanone, ethenyl, 1,3-dioxolane Lacks silyl protection; simpler structure with reduced steric hindrance.
tert-Butyl(2-((4R,5S)-5-(1-(ethoxymethoxy)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethoxy)diphenylsilane (251) C₃₀H₄₂O₅Si 510.74 TBDPS ether, ethoxymethoxy, but-2-ynyl Replaces ethenyl with ethoxymethoxy and alkyne; used in alkyne coupling.
Ethanone,1-(2,2-dimethyl-1,3-dioxolan-4-yl)- (CAS 161972-09-4) C₇H₁₂O₃ 144.17 Ethanone, 1,3-dioxolane Minimalist analog; lacks both silyl and ethenyl groups.

Stability and Chemical Behavior

  • Silyl Group Stability : The TBDPS group in the target compound is more resistant to acidic/basic hydrolysis compared to tert-butyldimethylsilyl (TBDMS) analogs . For example, TBDPS requires stronger fluoride sources (e.g., TBAF) for cleavage, whereas TBDMS is removed under milder conditions .
  • Ethenyl Reactivity : The ethenyl group in the target compound undergoes epoxidation or dihydroxylation, whereas ethoxymethoxy or alkyne substituents in analogs enable distinct reactivity (e.g., cycloadditions) .

Biological Activity

The compound 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is a siloxane derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H34O4SiC_{25}H_{34}O_4Si, with a molecular weight of approximately 430.63 g/mol. The structural features include a tert-butyl group, a diphenylsilyl moiety, and a dioxolane ring that contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of silylating agents with alcohols or phenolic compounds under controlled conditions. For instance, the use of tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base like triethylamine allows for effective silylation of hydroxyl groups .

Antioxidant Activity

Research indicates that siloxane compounds can exhibit significant antioxidant properties. A study demonstrated that derivatives similar to 2-[tert-butyl(diphenyl)silyl]oxy compounds showed considerable free radical scavenging activity, which may be attributed to the presence of the silyl group enhancing electron donation capabilities .

Antimicrobial Properties

Several studies have reported that silylated compounds possess antimicrobial activity against various pathogens. For example, derivatives of tert-butyldiphenylsilyl compounds were tested against bacteria and fungi, revealing effective inhibition zones in agar diffusion assays . This suggests potential applications in developing antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP2D6. Inhibition studies indicated that it could modulate drug metabolism pathways, which is crucial for understanding drug interactions and pharmacokinetics .

Case Study 1: Antioxidant Efficacy

In a study published in Journal of Organic Chemistry, researchers synthesized various derivatives of silylated compounds and assessed their antioxidant capacity using DPPH and ABTS assays. Results indicated that certain modifications in the silyl group significantly enhanced antioxidant activity, suggesting structural optimization could yield more potent antioxidants .

Case Study 2: Antimicrobial Testing

A series of experiments conducted on siloxane derivatives revealed their efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, demonstrating promising antimicrobial potential .

Data Tables

Property Value
Molecular FormulaC25H34O4Si
Molecular Weight430.63 g/mol
SolubilityModerately soluble
Log P (octanol-water partition)3.22
CYP Enzyme InhibitionCYP2D6 (Yes)

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone?

A1. The compound can be synthesized via silyl ether protection and ketone functionalization. A typical approach involves:

  • Step 1: Protecting the hydroxyl group of a precursor (e.g., 1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol) using tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions with a base like imidazole in dichloromethane .
  • Step 2: Oxidation of the resulting alcohol to the ethanone moiety using mild oxidizing agents (e.g., Dess-Martin periodinane or Swern oxidation) to avoid side reactions with the ethenyl or dioxolane groups .
    Key Considerations: Monitor reaction progress via TLC or HPLC, as over-oxidation or desilylation may occur.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

A2.

  • NMR:
    • ¹H NMR: Look for signals indicative of the tert-butyl group (δ ~1.05 ppm, singlet), aromatic protons from diphenylsilyl (δ 7.3–7.6 ppm), and the dioxolane methyl groups (δ ~1.4 ppm) .
    • ¹³C NMR: Confirm the carbonyl carbon (δ ~205–210 ppm) and quaternary carbons in the dioxolane ring.
  • IR: A strong absorption band at ~1700–1750 cm⁻¹ confirms the ketone group.
  • MS: High-resolution mass spectrometry (HRMS) should match the molecular formula (C₃₁H₃₈O₄Si⁺, exact mass 526.2538) .

Advanced Research Questions

Q. Q3. What experimental design strategies optimize the yield of this compound in large-scale synthesis?

A3.

  • DoE (Design of Experiments): Use response surface methodology to optimize variables like temperature, stoichiometry, and reaction time. For example, a central composite design can identify optimal conditions for silylation and oxidation steps .
  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer and reduce side reactions (e.g., silyl group hydrolysis) compared to batch methods .
  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃ or BF₃·OEt₂) to accelerate silylation while minimizing byproducts .

Q. Q4. How does the tert-butyldiphenylsilyl (TBDPS) group influence the compound’s stability under acidic/basic conditions?

A4.

  • Acidic Conditions: The TBDPS group is stable in mild acids (e.g., acetic acid) but cleaves with strong acids (e.g., HF-pyridine or TBAF). This stability allows selective deprotection of other acid-labile groups .
  • Basic Conditions: Resists hydrolysis in weak bases (pH < 10) but degrades in strong bases (e.g., NaOH/MeOH), making it unsuitable for reactions requiring basic media .
    Mechanistic Insight: The bulky tert-butyl and diphenyl groups sterically hinder nucleophilic attack, enhancing stability .

Q. Q5. What advanced applications exist for this compound in photochemistry or catalysis?

A5.

  • Photoredox Catalysis: The ethenyl and dioxolane groups enable participation in [2+2] cycloadditions under UV light, useful for synthesizing strained ring systems .
  • Chiral Auxiliary: The dioxolane ring’s stereochemistry can induce asymmetry in enantioselective reactions (e.g., ketone reductions) .
    Case Study: In a 2021 study, analogous silyl-protected ketones were used as intermediates in visible-light-driven C–H functionalization .

Q. Q6. How can researchers resolve contradictions in reported reactivity data for this compound?

A6.

  • Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, moisture levels) that may affect silyl group stability .
  • Computational Modeling: Use DFT calculations to predict reaction pathways and identify competing mechanisms (e.g., steric effects vs. electronic factors) .
  • Cross-Validation: Compare results across multiple analytical methods (e.g., GC-MS vs. NMR) to confirm product identity .

Q. Q7. What strategies mitigate decomposition during long-term storage?

A7.

  • Storage Conditions: Store under inert gas (argon) at –20°C in amber vials to prevent oxidation or photodegradation .
  • Stabilizers: Add radical inhibitors (e.g., BHT) to suppress ethenyl polymerization .
  • Purity Monitoring: Use periodic HPLC analysis to detect degradation products (e.g., desilylated ketone) .

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